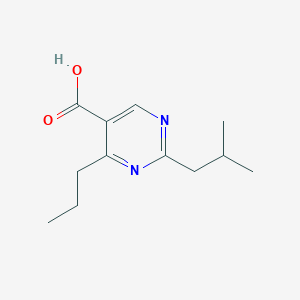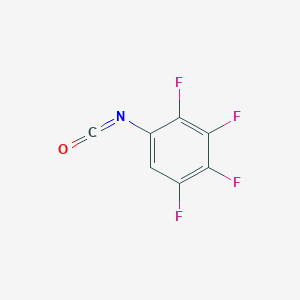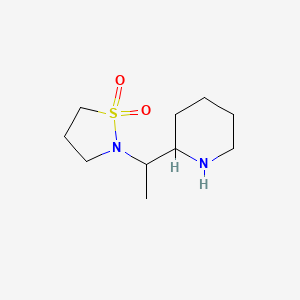
Methyl 2-(isoquinolin-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(isoquinolin-5-yl)propanoate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including Methyl 2-(isoquinolin-5-yl)propanoate, can be achieved through various methods. One common method involves the use of metal catalysts or catalyst-free processes in water . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of strong acids or bases as catalysts and careful control of temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(isoquinolin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(isoquinolin-5-yl)propanoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 2-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 2-(isoquinolin-5-yl)propanoate include other isoquinoline derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with a similar structure to isoquinoline.
Isoquinoline: The parent compound of this compound.
Chloroquine: A synthetic drug used to treat malaria, which contains a quinoline skeleton.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 2-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3 |
InChI-Schlüssel |
PHZPBUBDUJTTPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)







